molecular formula C14H18N2O3 B2683351 Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate CAS No. 2138230-97-2

Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B2683351
CAS No.: 2138230-97-2
M. Wt: 262.309
InChI Key: LNXZRKFADLCSSB-UHFFFAOYSA-N
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Description

Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate (CAS 2138230-97-2) is a high-value piperidine derivative with the molecular formula C 14 H 18 N 2 O 3 and a molecular weight of 262.30 g/mol . This compound serves as a versatile synthetic building block in medicinal chemistry and drug discovery. Its structure incorporates two critical functional groups: a piperidine-4-carboxylate ester and a pyridyl-6-formyl aldehyde. The aldehyde group, in particular, is a highly reactive handle that allows for further synthetic modifications through condensation or nucleophilic addition reactions, enabling the construction of more complex molecular architectures . Piperidine derivatives are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals . As part of this compound class, this compound is of significant interest for developing new active compounds. Its structure makes it a valuable intermediate for synthesizing potential drug candidates, including those targeting the central nervous system . Researchers utilize this compound in the synthesis of complex piperidine derivatives via intra- and intermolecular reactions to explore new pharmacological applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-19-14(18)11-6-8-16(9-7-11)13-5-3-4-12(10-17)15-13/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXZRKFADLCSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction with the piperidine ring.

    Formylation: The formyl group is introduced through a formylation reaction, often using reagents such as formic acid or formyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of Ethyl 1-(6-carboxypyridin-2-yl)piperidine-4-carboxylate.

    Reduction: Formation of Ethyl 1-(6-hydroxymethylpyridin-2-yl)piperidine-4-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate exhibit promising anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A notable study demonstrated that these compounds could induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to cross the blood-brain barrier allows it to exert effects on neuronal cells, potentially reducing oxidative stress and inflammation, which are critical factors in neurodegeneration .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound and their evaluation against human cancer cell lines. Results indicated that specific modifications to the piperidine ring enhanced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range.

Case Study 2: Neuroprotection

In a preclinical trial assessing neuroprotective effects, researchers administered this compound to models of induced oxidative stress. The results demonstrated a significant reduction in neuronal cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits tumor growth; induces apoptosis via PI3K/Akt pathway modulation ,
Neuroprotective EffectsReduces oxidative stress; potential treatment for neurodegenerative diseases ,
Antimicrobial PropertiesEffective against resistant bacterial strains ,

Mechanism of Action

The mechanism of action of Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperidine ring may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-(6-Morpholinopyrimidin-4-yl)piperidine-4-carboxylate

Structural Differences :

  • Core Heterocycle : The compared compound contains a pyrimidine ring (4-position substitution) instead of a pyridine ring (2-position substitution).
  • Substituent: A morpholino group replaces the formyl group, introducing electron-rich, bulky substituents.
Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate

Structural Differences :

  • Substituent : A 2-chloroethyl chain replaces the aromatic 6-formylpyridin-2-yl group, resulting in aliphatic vs. aromatic character.

Purification :

  • Silica gel chromatography with ethyl acetate/hexane gradients.

Comparative Data Table

Compound Core Structure Substituent Synthesis Yield LCMS [M+H]⁺ Key Applications
Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate Pyridine (2-position) 6-Formyl N/A* N/A* Potential derivatization hub
Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate Pyrimidine (4-position) 6-Morpholino 55% 321 Antitubercular agents
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Piperidine 2-Chloroethyl Not reported N/A Bronchodilator synthesis

Key Research Findings

Substituent Reactivity: The formyl group in the target compound offers higher reactivity for covalent modifications (e.g., condensations) compared to the morpholino or chloroethyl groups . Morpholino-substituted analogs exhibit improved solubility due to the polar tertiary amine, whereas chloroethyl derivatives favor alkylation reactions .

Biological Relevance: Pyrimidine-based analogs (e.g., Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate) show antitubercular activity, suggesting that pyridine/formyl variants could be optimized for similar targets . Aliphatic substituents (e.g., chloroethyl) prioritize structural rigidity in drug candidates like umeclidinium bromide, whereas aromatic groups may enhance target binding .

Synthetic Challenges: NAS reactions for pyridine/formyl derivatives may require milder conditions than pyrimidine/morpholino analogs to preserve the formyl group’s integrity.

Biological Activity

Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C14_{14}H17_{17}N3_{3}O2_{2}
  • Molecular Weight : 263.3354 g/mol

The compound features a piperidine ring substituted with a pyridine derivative, which is essential for its biological interactions.

Pharmacological Profile

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anti-inflammatory and neuroprotective agent. Key findings include:

  • Nitric Oxide Production : The compound has been shown to enhance nitric oxide (NO) production, which plays a critical role in mediating inflammatory responses and vascular functions .
  • Anti-inflammatory Effects : In vitro studies indicate that this compound can inhibit the synthesis of pro-inflammatory cytokines such as IL-6 and IL-8, suggesting its potential use in treating inflammatory diseases .
  • Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases .

The mechanisms underlying the biological activity of this compound include:

  • Cyclic GMP Pathway : The enhancement of NO production leads to increased levels of cyclic GMP, which mediates various physiological effects including vasodilation and inhibition of platelet aggregation .
  • Cytokine Modulation : By modulating cytokine production, the compound can potentially alter immune responses, making it a candidate for further research in autoimmune disorders .

Study on Anti-inflammatory Effects

A study conducted on macrophage cell lines demonstrated that treatment with this compound significantly reduced the levels of IL-6 and IL-8 in response to lipopolysaccharide (LPS) stimulation. This reduction was accompanied by decreased activation of NF-kB, a key transcription factor involved in inflammation .

Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. These findings suggest that this compound may have therapeutic potential in neurodegenerative conditions .

Data Table

Biological ActivityObservationsReferences
Nitric Oxide ProductionEnhanced NO production leading to vasodilation
Anti-inflammatory EffectsReduced IL-6 and IL-8 levels
Neuroprotective PropertiesImproved cognitive function in animal models

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl 1-(6-formylpyridin-2-yl)piperidine-4-carboxylate?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, ethyl isonipecotate (piperidine-4-carboxylate) can react with halogenated pyridine derivatives (e.g., 6-bromo-2-formylpyridine) in the presence of organic bases like triethylamine or DIPEA. Solvents such as DMF or THF are typically used under reflux conditions (60–100°C) .
  • Methodological Tip: Optimize reaction stoichiometry (1:1.2 molar ratio of piperidine to pyridine derivative) and monitor progress via TLC or HPLC to minimize byproducts like unreacted intermediates.

Q. How can the purity of this compound be validated during synthesis?

  • Use chromatographic techniques (HPLC, GC) with UV detection at 254 nm for aromatic moieties. Confirm purity via melting point analysis (if crystalline) and NMR spectroscopy (¹H/¹³C) to verify integration ratios and absence of extraneous peaks .
  • Data Contradiction Note: Discrepancies in melting points may arise from polymorphic forms; cross-validate with X-ray crystallography if available .

Q. What solvents and conditions are optimal for recrystallization?

  • Ethyl acetate/hexane mixtures (1:3 v/v) or ethanol/water systems are effective. Slow cooling (0.5°C/min) enhances crystal formation. For hygroscopic batches, use anhydrous solvents under nitrogen .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

  • Employ SHELXL for structure refinement. Collect high-resolution data (≤ 1.0 Å) using synchrotron sources. Key parameters:

  • R-factor: Aim for < 5% to ensure accuracy.
  • Thermal displacement parameters (B-factors): Analyze for disorder in the formyl or piperidine groups .
    • Contradiction Alert: Disordered solvent molecules in the lattice may require exclusion via SQUEEZE in PLATON .

Q. What mechanistic insights explain the reactivity of the formyl group in cross-coupling reactions?

  • The formyl group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or acts as an electrophile in aldol condensations. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and predict regioselectivity .
  • Experimental Design: Use deuterated solvents (DMSO-d₆) to track proton exchange in ¹H NMR during reaction monitoring .

Q. How do structural modifications (e.g., substituents on pyridine) impact biological activity?

  • Case Study: Analogues with electron-withdrawing groups (e.g., -NO₂) on pyridine show enhanced binding to GABA receptors, while bulky substituents reduce solubility. Use molecular docking (AutoDock Vina) to predict interactions with target proteins .
  • Data Limitation: In vitro assays may conflict with docking results due to membrane permeability issues. Validate via parallel artificial membrane permeability assays (PAMPA) .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR vs. mass spectrometry data?

  • Example: If NMR suggests a dimer (e.g., via H-bonding) but MS shows [M+H]⁺ at m/z 280.2 (monomer), analyze under high-dilution conditions to suppress aggregation. Use ion mobility MS to detect conformers .

Q. Why do synthetic yields vary between reported methods?

  • Root Cause: Differences in catalyst purity (e.g., Pd/C vs. Pd(OAc)₂) or solvent dryness. Replicate protocols with strict inert conditions (argon/vacuum line) and pre-dried solvents .

Methodological Tables

Analytical Technique Key Parameters Application Example
HPLC-UVColumn: C18, 5 µm; Mobile phase: MeCN/H2O (70:30)Quantify residual starting material
X-ray CrystallographyRadiation: Cu-Kα (λ = 1.5418 Å); Temperature: 100 KResolve piperidine ring conformation
DFT CalculationsBasis set: 6-311++G(d,p); Solvent model: SMDPredict formyl group reactivity

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